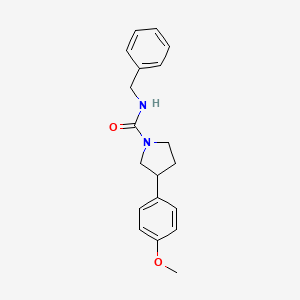

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

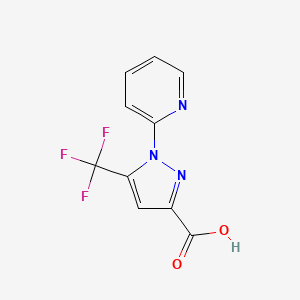

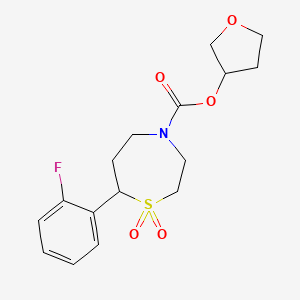

“N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” are influenced by steric factors . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” are influenced by its molecular structure . The compound has a molecular formula of C18H21NO and a molecular weight of 267.371 g/mol .Scientific Research Applications

Anticancer Drug Design

Unsymmetrical N,N’-diaryl ureas, which include compounds like “N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide”, are significant in anticancer drug design. The urea moiety in these compounds is capable of forming hydrogen bonds with biological receptors, which is crucial for their activity. Drugs such as Sorafenib and Regorafenib are examples of FDA-approved anticancer drugs that utilize this mechanism .

CNS Penetrant and CXCR2 Antagonists

Compounds with a similar structure have been studied for their potential as CNS penetrants and CXCR2 antagonists. These are being explored for the treatment of conditions like multiple sclerosis, highlighting the versatility of the pyrrolidine scaffold in crossing the blood-brain barrier and interacting with central nervous system targets .

Obesity and Addiction Treatment

The pyrrolidine derivative PSNCBAM-1 is a cannabinoid 1 receptor negative allosteric modulator used in the treatment of obesity and addiction. This showcases the compound’s potential in modulating neuroreceptors and influencing metabolic and addictive behaviors .

Antithrombotic Effects

Research has indicated that certain pyrrolidine derivatives can act as potent oral antithrombotic agents with minimal bleeding risks. This application is particularly important in the development of safer anticoagulants .

Antibacterial and Antimicrobial Properties

Pyrrolidine derivatives have been found to possess antibacterial and antimicrobial properties. These compounds have been extensively studied for their potential use as antitrypanosomal, antimalarial, antibacterial, anti-inflammatory, and antimycobacterial agents .

Enzyme Inhibition for Antibiotic Adjuvants

The pyrrolidine scaffold has been used to construct trisubstituted pyrrolidines as adjuvants for antibiotics like meropenem. These compounds target metallo-β-lactamase enzymes like NDM-1, which are responsible for antibiotic resistance. The inhibition of these enzymes can restore the efficacy of antibiotics against resistant bacterial strains .

Mechanism of Action

properties

IUPAC Name |

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)17-11-12-21(14-17)19(22)20-13-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYKTLPLKCGUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)

![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)